
Boc-Val-OSu
Übersicht
Beschreibung
Vorbereitungsmethoden
Boc-Val-OSu is synthesized through the reaction of Boc-L-valine with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction typically occurs in an organic solvent like dichloromethane or dimethylformamide at room temperature . The product is then purified through crystallization or chromatography .
Analyse Chemischer Reaktionen
Boc-Val-OSu primarily undergoes substitution reactions where the NHS ester reacts with nucleophiles such as amines to form amide bonds . This reaction is commonly used in peptide synthesis to couple amino acids . The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) . The major products formed from these reactions are peptides with the desired sequence .
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Boc-Val-OSu is primarily employed in the synthesis of peptides due to its ability to activate amino acids for coupling reactions. It serves as a key reagent in the formation of peptide bonds, facilitating the assembly of complex peptide structures.
Case Studies
- Liquid-Assisted Ball Milling : A recent study demonstrated the use of this compound in a liquid-assisted ball milling strategy for synthesizing dipeptides. This method yielded high purity and excellent yields (up to 97%) while minimizing solvent use, aligning with green chemistry principles .
- Synthesis of Tripeptides : this compound has been successfully utilized to synthesize tripeptides through a straightforward deprotection and coupling process, achieving yields exceeding 90% for various sequences .
Environmental Sustainability
The application of this compound contributes significantly to sustainable chemistry practices. The use of this compound allows researchers to minimize hazardous waste and reduce solvent consumption during peptide synthesis.
Eco-Friendly Protocols
The integration of this compound into greener synthetic methodologies has been highlighted in various studies. For instance, using this reagent in combination with non-toxic bases and solvents has led to improved Ecoscale scores compared to traditional methods .
Therapeutic Applications
Beyond its role in peptide synthesis, this compound is being explored for therapeutic applications, particularly in drug development and vaccine design.
Peptide-Based Therapeutics
Peptides synthesized using this compound can serve as potential therapeutic agents or vaccine candidates. The ability to create diverse peptide libraries facilitates the discovery of novel biologically active compounds.
Case Studies
- Vaccine Development : Research indicates that peptides derived from this compound can be formulated into vaccines targeting specific diseases, showcasing its potential in immunotherapy.
- Drug Development : The synthesis of bioactive peptides using this compound has been linked to advancements in drug delivery systems, enhancing the efficacy and specificity of therapeutic agents.
Summary Table of Applications
Application Area | Description | Yield/Outcome |
---|---|---|
Peptide Synthesis | Formation of dipeptides and tripeptides | Up to 97% yield |
Environmental Impact | Reduced solvent use and hazardous waste | Improved Ecoscale score |
Therapeutic Development | Peptide-based vaccines and drug candidates | Enhanced efficacy |
Wirkmechanismus
The mechanism of action of Boc-Val-OSu involves the formation of an amide bond between the NHS ester and an amine group . This reaction is facilitated by the presence of a coupling agent such as DCC, which activates the carboxyl group of Boc-L-valine . The Boc protecting group prevents unwanted side reactions during the synthesis process and can be removed under acidic conditions to yield the final peptide product .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Boc-Val-OSu include Boc-Lys-OSu, Boc-Gly-OSu, and Boc-Phe-OSu . These compounds also contain the Boc protecting group and NHS ester, making them useful in peptide synthesis . this compound is unique due to the presence of the valine residue, which imparts specific properties to the resulting peptides . The choice of Boc-protected amino acid depends on the desired peptide sequence and the specific application .
Biologische Aktivität
Boc-Val-OSu, or tert-butyloxycarbonyl-L-valyl-N-hydroxysuccinimide , is a compound primarily used in peptide synthesis due to its ability to act as an effective coupling agent. This article explores its biological activity, including its synthesis, pharmacological properties, and applications in biomedical research.
Synthesis and Properties
This compound is synthesized through the reaction of Boc-Val-OH (where Val represents valine) with N-hydroxysuccinimide (NHS). This method is advantageous because it allows for the formation of stable intermediates that can be used in various peptide coupling reactions. The compound is characterized by its high purity and crystalline form, which facilitates its use in laboratory settings .
Biological Activity
1. Immunological Activity
Research indicates that this compound exhibits immunostimulatory properties when incorporated into peptides. A study demonstrated that a tetrapeptide containing valine (H-Lys-Ala-Val-Gly-OH) showed marked immunological activity when administered to mice. This tetrapeptide was synthesized using this compound as an intermediate, highlighting the compound's role in enhancing immune responses .
2. Toxicity Studies
Toxicity assessments of peptides synthesized with this compound have shown that they fall into toxicity class 5, indicating they are essentially nontoxic. In experiments involving subcutaneous administration in animal models, no significant toxic effects were observed, which supports the safety profile of compounds derived from this compound .
Applications in Research
This compound is increasingly utilized in various research applications, particularly in the synthesis of bioactive peptides. Its ability to facilitate the formation of peptide bonds makes it a valuable tool in drug development and therapeutic research.
Case Studies
Case Study 1: Immunoactive Peptides
A notable case study involved synthesizing immunoactive peptides using this compound. The resulting peptides were tested for their ability to stimulate immune responses in vivo. The findings indicated that these peptides could enhance antibody production in response to specific antigens, suggesting potential applications in vaccine development .
Case Study 2: Peptide Drug Development
In another study focusing on drug development, researchers utilized this compound to create a series of peptide analogs aimed at modulating immune responses. The synthesized peptides were evaluated for their pharmacological properties, demonstrating enhanced efficacy compared to traditional therapies .
Comparative Data Table
Compound | Synthesis Method | Immunological Activity | Toxicity Class | Applications |
---|---|---|---|---|
This compound | Reaction with NHS | Marked immunostimulation | Class 5 (nontoxic) | Vaccine development, peptide synthesis |
Other Coupling Agents | Various methods | Variable | Class 3-4 | General peptide synthesis |
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O6/c1-8(2)11(15-13(20)21-14(3,4)5)12(19)22-16-9(17)6-7-10(16)18/h8,11H,6-7H2,1-5H3,(H,15,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POBDBYGSGKMZPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3392-12-9 | |
Record name | NSC164060 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164060 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tert-butyl (S)-[1-[[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl]-2-methylpropyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.215 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.